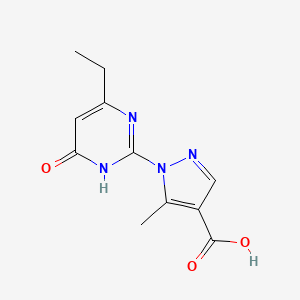
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid
概要
説明
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a chemical compound with the CAS Number: 33986-75-3 and a molecular weight of 190.16 .
Molecular Structure Analysis
The linear formula of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is C9H6N2O3 . For more detailed structural information, you may refer to the compound’s InChI key or code .Physical And Chemical Properties Analysis
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid has a molecular weight of 190.16 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.科学的研究の応用
Drug Development
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid: is a key intermediate in the synthesis of various pharmacologically active quinazoline derivatives. These derivatives are known for their wide range of biological activities and are used in the development of drugs targeting diverse health conditions, including cancer, hypertension, and microbial infections .
Anticancer Research
Quinazoline derivatives have shown promise in anticancer research due to their ability to inhibit tyrosine kinase enzymes, which are crucial for the growth of cancer cells. The compound serves as a scaffold for creating new molecules that can be tested for their efficacy against various types of cancer .
Antibacterial and Antifungal Agents
The structural versatility of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid allows for the creation of compounds with potential antibacterial and antifungal properties. Researchers utilize this compound to develop new agents that can combat resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Applications
This compound is also used to synthesize derivatives with anti-inflammatory and analgesic properties. Such derivatives can lead to the development of new medications that provide relief from pain and inflammation without the side effects associated with current treatments .
Central Nervous System Disorders
Derivatives of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid are explored for their potential use in treating central nervous system disorders. They are investigated for their sedative, anticonvulsant, and anti-Parkinsonism activities, which could offer new avenues for therapy .
Organic Synthesis and Medicinal Chemistry Studies
In the realm of organic synthesis, this compound is a valuable building block for constructing complex molecular architectures. It is widely used in medicinal chemistry studies to understand the relationship between molecular structure and biological activity, aiding in the rational design of new drugs.
Safety And Hazards
特性
IUPAC Name |
4-oxo-3H-quinazoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFZQDQEUGANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955570 | |
| Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid | |
CAS RN |
33986-75-3 | |
| Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)
![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417570.png)
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)



![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)
![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)

![4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417583.png)

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)
